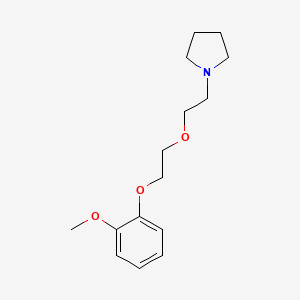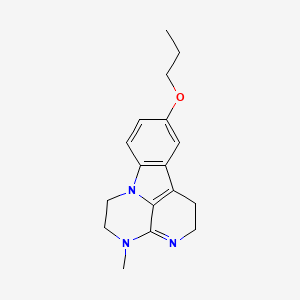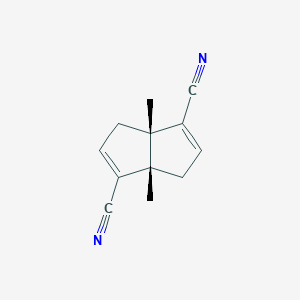
1-(2,4-Dimethylphenyl)piperidin-4-ol
説明
“1-(2,4-Dimethylphenyl)piperidin-4-ol” is a chemical compound . It is a derivative of piperidines, which are compounds containing a piperidine ring, a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethylphenyl)piperidin-4-ol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Dimethylphenyl)piperidin-4-ol” include its IUPAC name, Inchi Code, and molecular weight . It is stored at room temperature and is in powder form .科学的研究の応用
Synthesis and Analogues
Research on compounds structurally related to 1-(2,4-Dimethylphenyl)piperidin-4-ol has led to the synthesis of new analogues with potential medicinal applications. For instance, the synthesis of new analogues of diphenylpyraline involved the conversion of 1-unsubstituted 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, which were then N-methylated to produce 2-substituted 1-methylpiperidin-4-ols. These compounds were examined for their antimycobacterial activity, with their configurations and conformations investigated by NMR spectroscopy (Weis, R., Kungl, A., & Seebacher, W., 2003).
Geometric and Intermolecular Interaction Studies
The geometry and intermolecular interactions of 1-(2,4-Dimethylphenyl)piperidin-4-ol derivatives have been studied, especially in the context of anticonvulsant drug discovery. The influence of the methyl substituent and N-oxide formation on the geometry of molecules and their intermolecular interactions in crystals were examined using X-ray diffraction. Such studies provide insights into the molecular structures that could lead to the development of new therapeutic agents (Żesławska, E. et al., 2020).
Chemical Characterization and NMDA Receptor Activity
The chemical characterization of substances structurally related to 1-(2,4-Dimethylphenyl)piperidin-4-ol has been conducted, including their synthesis, differentiation from isomers, and analysis using various spectroscopic techniques. For example, diphenidine, a compound with a diphenylethylamine nucleus, showed NMDA receptor activity, which is relevant for understanding the pharmacological profiles of these compounds (Wallach, J. et al., 2015).
Aminolysis Studies
The aminolysis of X-substituted phenyl diphenylphosphinates, including reactions with piperidine, has been studied to understand the effects of amine nature on reactivity and transition-state structure. Such studies contribute to the fundamental understanding of chemical reactions involving piperidine derivatives and their potential applications in synthesis (Um, I., Han, J.-Y., & Shin, Y., 2009).
Structural Analysis
Structural analysis of compounds related to 1-(2,4-Dimethylphenyl)piperidin-4-ol has been conducted to determine their molecular configurations and interactions. For example, the structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide was analyzed, revealing the molecular orientation and conformations, which are crucial for understanding the chemical properties and potential biological activities of these compounds (Igonin, V. A. et al., 1993).
Safety And Hazards
The safety information for “1-(2,4-Dimethylphenyl)piperidin-4-ol” includes several hazard statements such as “Causes severe skin burns and eye damage” and "Harmful if swallowed or in contact with skin" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if skin contact occurs .
将来の方向性
特性
IUPAC Name |
1-(2,4-dimethylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-13(11(2)9-10)14-7-5-12(15)6-8-14/h3-4,9,12,15H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDVBIVZSAEBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC(CC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282357 | |
| Record name | 4-Piperidinol, 1-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)piperidin-4-ol | |
CAS RN |
854904-19-1 | |
| Record name | 4-Piperidinol, 1-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854904-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 1-(2,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dimethylphenyl)piperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid](/img/structure/B1660835.png)




![Ethyl 2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B1660847.png)




![2,5-Dibromo-3,4-dimethylthieno[2,3-b]thiophene](/img/structure/B1660853.png)
![(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)